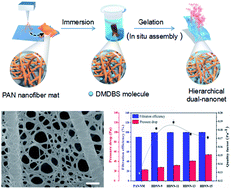Hierarchical dual-nanonet of polymer nanofibers and supramolecular nanofibrils for air filtration with a high filtration efficiency, low air resistance and high moisture permeation†
Journal of Materials Chemistry A Pub Date: 2021-05-25 DOI: 10.1039/D1TA01505B
Abstract
Air pollution and public health incidents have become a serious global concern. Hierarchical nanofibrous membranes are considered as high-performance filters with an advanced structure, but their reliable fabrication is still challenging. Herein, a novel methodology involving the combination of a multi-orifices solution blowing technique process and low molecule organogel self-assembly strategy is reported to construct a hierarchical dual-nanonet of polymer nanofibers and supramolecular nanofibrils. Through an adsorption–nucleation–growth model, ultrathin supramolecular nanofibrils (10–30 nm) were assembled in situ within a fluffy solution-blown nanofiber mat with strong inter-fiber connections. Benefiting from the synergistic effects of the ultrathin diameter, small pore size, high porosity and stable inter-fiber connections, the hierarchical dual-nanonet demonstrates robust mechanical strength, a high filtration efficiency (99.999% for 0.3 μm), low pressure drop (32 Pa), a high quality factor (0.189 Pa−1), and a boosted moisture permeation. The comprehensive performances indicate promising applications in various filtration applications, especially in the field of personal protective equipment.


Recommended Literature
- [1] Additions and corrections
- [2] Providing evidence for the requirements to achieve supramolecular materials based on metal–nucleobase entities†
- [3] Facile fabrication of CuO 1D pine-needle-like arrays for super-rate lithium storage†
- [4] Synthesis and self-assembly behaviour of poly(Nα-Boc-l-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-l-tryptophan)†
- [5] Imaging atomic motion of light elements in 2D materials with 30 kV electron microscopy†
- [6] An ultra stable glass system for optical fiber devices
- [7] General discussion
- [8] Back cover
- [9] Reactive oxygen species-upregulating nanomedicines towards enhanced cancer therapy
- [10] 4-(2-Pyridylazo)-resorcinol-functionalized polyacrylonitrile fiber through a microwave irradiation method for the simultaneous optical detection and removal of heavy metals from water†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 443-88-9
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6
-
CAS no.: 69-44-3
-
CAS no.: 108-58-7
-
N-Butyl-N-2-hydroxyethylaniline
CAS no.: 3046-94-4
-
CAS no.: 518-67-2









